

Application Note: Mass Spectrometry Interpretation of Cholesterol Hydrogen Phthalate

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Compound of Interest

Compound Name: Cholesterol Hydrogen Phthalate

CAS No.: 6732-01-0

Cat. No.: B1581151

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Abstract

This technical guide details the structural characterization and quantification of **Cholesterol Hydrogen Phthalate** (CHP) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] As a mono-ester derivative of cholesterol possessing a free carboxylic acid, CHP exhibits unique ionization behaviors distinct from neutral cholesteryl esters.[1][2] This protocol outlines optimized ionization strategies (ESI+/- and APCI), elucidates fragmentation pathways for structural validation, and provides a robust framework for distinguishing CHP from free cholesterol and isobaric interferences in complex biological or pharmaceutical matrices.[1][2]

Introduction & Molecule Characterization

Cholesterol Hydrogen Phthalate (CAS: 6732-01-0) is a hemi-ester formed by the condensation of cholesterol with phthalic anhydride.[1][2] Unlike neutral cholesteryl esters (e.g., cholesteryl palmitate), CHP retains an ionizable carboxylic acid moiety on the phthalate ring. This structural feature significantly enhances its sensitivity in negative electrospray ionization (ESI-), a mode often inaccessible to neutral sterols.[1][2]

Physicochemical Profile

Property	Value	Notes
Formula		
Molecular Weight	534.77 g/mol	Monoisotopic Mass: 534.3709
LogP	~9.3	Highly lipophilic; requires non-polar solvents.[1][2]
pKa	~4.2 (COOH)	Ionizes at neutral/basic pH.[1]
Key Moiety	Phthalate Monoester	Provides characteristic m/z 121, 147, 165 fragments.[1][3]
Sterol Backbone	Cholest-5-ene	Provides characteristic m/z 369 fragment (Positive mode). [1][2]

Experimental Protocol

Sample Preparation

Objective: Solubilize the lipophilic CHP while ensuring compatibility with the mobile phase.

- Stock Solution: Dissolve 1 mg CHP in 1 mL Chloroform/Methanol (1:1 v/v). Note: Pure methanol may cause precipitation due to high lipophilicity.
- Working Standard: Dilute stock to 1 µg/mL using Isopropanol/Acetonitrile (1:1 v/v).
- Matrix Extraction (Biologicals):
 - Perform Liquid-Liquid Extraction (LLE) using Hexane or MTBE.[1][2]
 - Evaporate to dryness under

.[1]
 - Reconstitute in Methanol/Isopropanol (80:20) containing 5mM Ammonium Acetate (for Positive Mode) or 0.01% Ammonium Hydroxide (for Negative Mode).

LC-MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).[1][2]

Parameter	Condition	Rationale
Column	C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm)	Strong retention required for hydrophobic sterol backbone. [1][2]
Mobile Phase A	Water + 5mM Ammonium Acetate	Buffer promotes in ESI+ and in ESI-.[1][2]
Mobile Phase B	Methanol/Isopropanol (70:30)	Isopropanol ensures elution of highly lipophilic esters.[1]
Gradient	70% B to 100% B over 8 min; hold 2 min.	Steep gradient required to elute CHP (retention time ~6-8 min).[1][2]
Flow Rate	0.4 mL/min	Optimal for ESI desolvation.[1]

Data Interpretation & Fragmentation Logic[1][3] Negative Ion Mode (ESI-)

Primary Utility: High sensitivity structural confirmation via the phthalate headgroup.[1][2]

Precursor Ion:

[1][2]

In negative mode, the free carboxylic acid deprotonates easily. Collision Induced Dissociation (CID) targets the ester linkage and the phthalate ring.

Diagnostic Fragments (ESI-):

- m/z 165.02 (

): Phthalic acid monoester fragment.[1][2] Represents the cleavage of the cholesterol-oxygen bond.

- m/z 121.03 (

): Benzoate ion.[1][2] Formed by decarboxylation of the phthalate group.

- m/z 147.01 (

): Dehydrated phthalic anhydride anion.[1][2]

Positive Ion Mode (ESI+ / APCI+)

Primary Utility: Sterol backbone profiling.[1] Precursor Ions:

- (Often weak due to steric hindrance and lack of basic sites).
- (Dominant in ammonium buffered mobile phases).[1][2]
- (Common adduct, harder to fragment).[1][2]

Diagnostic Fragments (ESI+):

- m/z 369.35 (

): Cholestadiene Cation.[1][2]

- Mechanism:[3][4][5] Neutral loss of Phthalic Acid (

, 166 Da).

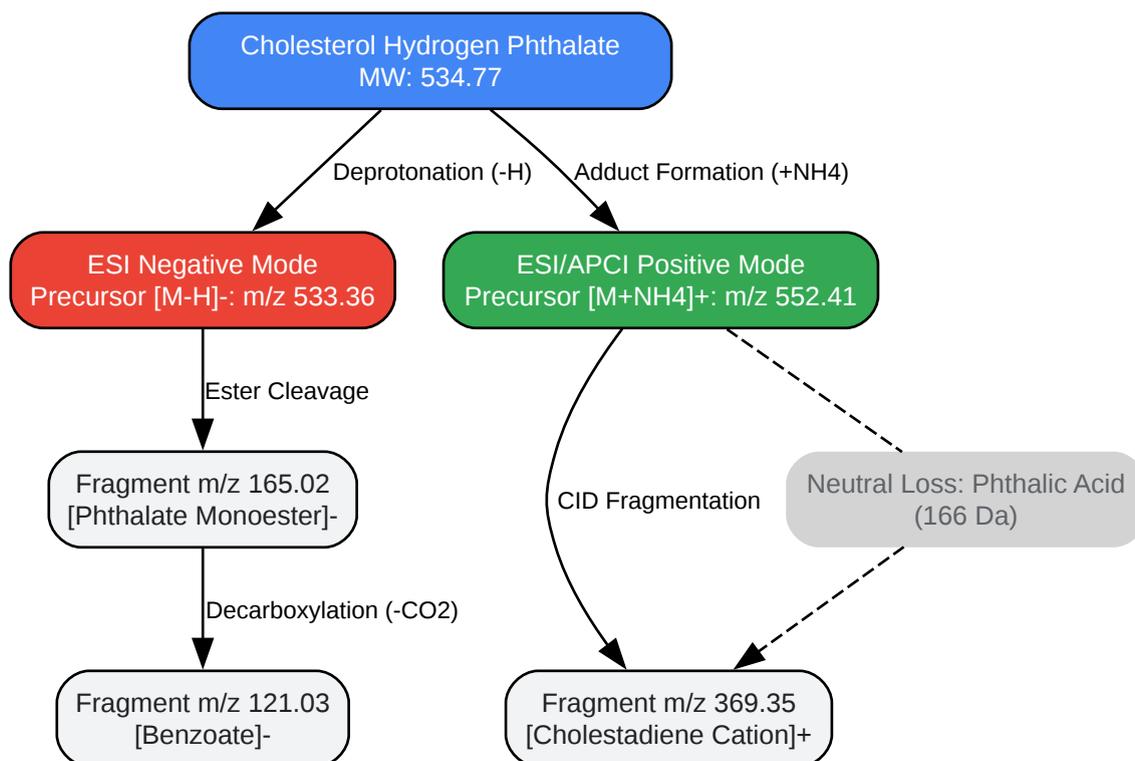
- Significance: This is the universal "fingerprint" for cholesterol derivatives. It confirms the presence of the cholesterol backbone.

- m/z 149.02 (

): Phthalic anhydride cation.[1] Common in phthalates, but less dominant here than in dialkyl phthalates.[1]

Visualization of Fragmentation Pathways[5][6]

The following diagram illustrates the dual-mode fragmentation logic. The Left Branch shows the specific headgroup analysis (Negative Mode), while the Right Branch confirms the lipid backbone (Positive Mode).



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Caption: Divergent fragmentation pathways of CHP in ESI- (Phthalate specificity) vs. ESI+ (Sterol backbone specificity).

Troubleshooting & Artifacts

Distinguishing from Free Cholesterol

Free cholesterol (MW 386.[1][2]65) often co-elutes or appears as a degradation product.[1][2]

- Differentiation: Free cholesterol does not ionize in ESI Negative mode.[1] If you see a signal at retention time X in ESI-, it is the ester (CHP), not free cholesterol.[1][2]
- In-Source Fragmentation: In ESI+, CHP is labile.[1][2] High cone voltages can cause premature loss of the phthalate group, leading to a signal at m/z 369 that mimics free cholesterol (which loses

to form m/z 369).

- Solution: Use "Soft" ionization parameters (Source Temp < 350°C, Cone Voltage < 20V) to preserve the molecular ion

Phthalate Contamination

Phthalates (e.g., DEHP) are ubiquitous lab contaminants (plasticizers).[1][2]

- Interference: Common phthalates appear at m/z 149 (Positive) but are dialkyl esters.[1] They do not have the free acid group and will not show the transition at m/z 533 -> 165.[1][2]
- Validation Rule: A true CHP peak must show co-elution of m/z 533 (Neg) and m/z 369 (Pos).

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